Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate
Description
Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate (CAS: 1565845-67-1) is a bicyclic ester derivative of benzofuran with a nitro (-NO₂) substituent at the 7-position of the aromatic ring. Its molecular formula is C₁₁H₁₁NO₅, and it has a molecular weight of 237.21 g/mol . This compound is structurally characterized by a partially saturated benzofuran core (2,3-dihydro ring system) and an ethyl ester group at the 2-position. The nitro group confers electron-withdrawing properties, influencing its reactivity and stability. It is primarily used in pharmaceutical and organic synthesis research, though commercial availability may vary .
Properties
IUPAC Name |
ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-2-16-11(13)9-6-7-4-3-5-8(12(14)15)10(7)17-9/h3-5,9H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHXHGQNJKVNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177929 | |
| Record name | 2-Benzofurancarboxylic acid, 2,3-dihydro-7-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565845-67-1 | |
| Record name | 2-Benzofurancarboxylic acid, 2,3-dihydro-7-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565845-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarboxylic acid, 2,3-dihydro-7-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the nitration of a benzofuran precursor followed by esterification. One common method starts with the nitration of 2,3-dihydro-1-benzofuran using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 7th position. The resulting nitro compound is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Reduction: Ethyl 7-amino-2,3-dihydro-1-benzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Hydrolysis: 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofurans have demonstrated inhibitory activity against human breast cancer (MCF-7), ovarian cancer (A2780), and lung cancer (NCI-H187) cell lines .
A notable case study revealed that certain substituted benzofurans showed IC50 values as low as 12 μM against cancer cells, indicating strong anticancer activity . The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of NF-κB signaling .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research has shown that benzofuran derivatives can inhibit the growth of various bacteria and fungi. For example, compounds similar to this derivative have been tested against Staphylococcus aureus and Escherichia coli with promising results in terms of inhibition zones .
The structure-activity relationship (SAR) studies suggest that modifications on the benzofuran ring can enhance antimicrobial efficacy, making this compound a candidate for further development in antimicrobial therapies .
Agricultural Applications
Recent patents have explored the use of substituted benzofurans as active substances against abiotic plant stress. This compound and its derivatives may serve as growth regulators or stress mitigators in agricultural settings . These compounds can potentially enhance plant resilience to environmental stresses such as drought or salinity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are closely related to Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate:
Research Findings and Data
Biological Activity
Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate is a notable compound within the benzofuran family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Overview of this compound
This compound features a unique structure with an ethyl ester group and a nitro group at the 7th position. The compound is synthesized through the nitration of a benzofuran precursor followed by esterification, which allows it to exhibit various biological properties.
The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways:
- Antimicrobial Activity : Benzofuran derivatives, including this compound, have shown potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. Studies indicate that they may inhibit bacterial growth through interference with cell wall synthesis or protein function .
- Antitumor Properties : Research has suggested that benzofuran derivatives can act as potent anticancer agents. For instance, various studies have highlighted their ability to inhibit cancer cell proliferation in vitro, with some compounds demonstrating IC50 values in the low micromolar range against specific cancer cell lines .
Antimicrobial Activity
A study evaluating the antibacterial efficacy of benzofuran derivatives found that this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for different bacteria .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
In a separate investigation focusing on anticancer properties, this compound was tested against various cancer cell lines, revealing promising results:
| Cell Line | GI50 (µM) |
|---|---|
| A2780 (Ovarian) | 12 |
| HCT15 (Colon) | 11 |
| MCF-7 (Breast) | 10 |
These findings suggest that the compound may inhibit tumor growth effectively through mechanisms such as apoptosis induction and inhibition of cell cycle progression .
Q & A
Q. How are computational methods (e.g., DFT) applied to predict reactivity or spectroscopic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
